Methyl 6-methoxy-2-(trifluoromethyl)nicotinate
Overview
Description
“Methyl 6-methoxy-2-(trifluoromethyl)nicotinate” is a chemical compound with diverse applications in scientific research. It has a molecular weight of 205.14 and its IUPAC name is "methyl 6-(trifluoromethyl)nicotinate" . It is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is "1S/C8H6F3NO2/c1-14-7(13)5-2-3-6(12-4-5)8(9,10)11/h2-4H,1H3" . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
“this compound” is a white to light yellow to yellow powder or crystals .Scientific Research Applications
Synthesis and Development
- Methyl 6-chloro-5-(trifluoromethyl)nicotinate, an intermediate in the synthesis of novel anti-infective agents, has been safely and economically synthesized. This synthesis utilizes a cost-effective trifluoromethylation process highlighting its potential in pharmaceutical development (Mulder et al., 2013).
Molecular Structure Analysis
- The study of compounds like ethyl 2-methoxy-6-[(triphenylphosphoranylidene)amino]nicotinate reveals insights into molecular structures, conformation, and electronic polarization, contributing to understanding of nicotinate derivatives in chemical research (Cobo et al., 2008).
Catalysis Research
- Research into catalysis processes using Fe(II)/Au(I) systems has enabled efficient synthesis of methyl nicotinates/6-halonicotinates, demonstrating the utility of these compounds in complex chemical reactions (Galenko et al., 2017).
Antiprotozoal Activity
- Compounds derived from methyl 6-methoxy-2-(trifluoromethyl)nicotinate have been synthesized and evaluated for antiprotozoal activity. This research contributes to the development of new treatments for diseases like trypanosomiasis and malaria (Ismail et al., 2003).
Nucleophilic Displacement Reactions
- The compound has been used in studies involving Lewis acid-promoted nucleophilic displacement reactions, leading to the creation of various nicotinamide and nicotinic acid derivatives. This showcases its role in advancing organic chemistry research (Abdel-Aziz, 2007).
Antineoplastic Activities
- Research into 6-substituted nicotinamides, which can be derived from this compound, shows potential antineoplastic activities. This is significant for the development of new cancer treatments (Ross, 1967).
Mechanism of Action
Safety and Hazards
This compound is considered hazardous. It may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using personal protective equipment, and ensuring adequate ventilation . In case of contact with skin or eyes, or if swallowed, seek medical attention .
Properties
IUPAC Name |
methyl 6-methoxy-2-(trifluoromethyl)pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO3/c1-15-6-4-3-5(8(14)16-2)7(13-6)9(10,11)12/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBHRVFQBRHWCCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)C(=O)OC)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801192436 | |
Record name | Methyl 6-methoxy-2-(trifluoromethyl)-3-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801192436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227575-89-4 | |
Record name | Methyl 6-methoxy-2-(trifluoromethyl)-3-pyridinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227575-89-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 6-methoxy-2-(trifluoromethyl)-3-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801192436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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